Boiling Point and Density Comparison: Methyl 4,4-diphenyl vs. Unsubstituted and 4,4-Dimethyl Cyclopentanone-2-carboxylate Esters
The target compound exhibits a normal boiling point of 424.8 °C at atmospheric pressure, which is approximately 300 °C higher than that of the unsubstituted methyl 2-oxocyclopentanecarboxylate (102–105 °C at 11 mmHg) [REFS-1, REFS-2]. Its density (1.179 g·cm⁻³) is also markedly greater than that of the 4,4-dimethyl analog (1.055 g·cm⁻³) . These differences reflect the substantial increase in molecular weight and dispersion forces introduced by the two phenyl rings.
| Evidence Dimension | Normal boiling point (extrapolated to 760 mmHg) and density |
|---|---|
| Target Compound Data | Boiling point: 424.8 °C; Density: 1.179 g·cm⁻³ |
| Comparator Or Baseline | Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9): boiling point 102–105 °C (11 mmHg); Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS 60585-44-6): density 1.055 g·cm⁻³ |
| Quantified Difference | ΔT_boil ≈ +300 °C (target vs. unsubstituted); Δdensity = +0.124 g·cm⁻³ (target vs. 4,4-dimethyl analog) |
| Conditions | Boiling point at atmospheric pressure; density at 20–25 °C |
Why This Matters
The dramatically higher boiling point and density dictate distillation and solvent-extraction strategies, making the compound suitable for high-temperature reactions where lower-molecular-weight esters would evaporate or decompose.
- [1] NIST Chemistry WebBook. Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9). https://webbook.nist.gov/cgi/cbook.cgi?ID=C10472249&Units=SI&Mask=4 (accessed 2026-05-06). View Source
